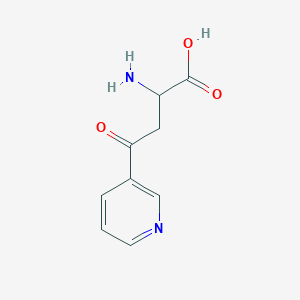
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid, also known as AOPB, is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential applications in various fields. AOPB is a derivative of pyridine and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is not fully understood. However, it is known to act as a ligand for glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been shown to bind to the glycine site of the NMDA receptor, which enhances the activity of the receptor.
Biochemical and Physiological Effects:
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that alpha-Amino-gamma-oxo-3-pyridinebutanoic acid enhances the activity of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has also been shown to have antioxidant activity, which may have neuroprotective effects. In vivo studies have shown that alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is also stable under a wide range of conditions, making it suitable for use in various assays. However, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has some limitations. It is not a natural amino acid and may not accurately mimic the activity of endogenous ligands. Additionally, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for research on alpha-Amino-gamma-oxo-3-pyridinebutanoic acid. One area of interest is the development of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid-based drugs for the treatment of neurological disorders. Another area of interest is the synthesis of novel materials using alpha-Amino-gamma-oxo-3-pyridinebutanoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid and its potential as a ligand for glutamate receptors.
Méthodes De Synthèse
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is synthesized through a multi-step process that involves the reaction of pyridine with various reagents. The first step involves the reaction of pyridine with ethyl acetoacetate to form ethyl 3-pyridinebutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to form ethyl 3-pyridinebutanohydroxamate. The final step involves the oxidation of the hydroxamate group to form alpha-Amino-gamma-oxo-3-pyridinebutanoic acid.
Applications De Recherche Scientifique
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been investigated for its potential as a drug scaffold due to its structural similarity to glutamic acid, a neurotransmitter in the central nervous system. In biochemistry, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been studied for its potential as a ligand for glutamate receptors. In materials science, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been investigated for its potential as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
137548-54-0 |
|---|---|
Nom du produit |
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid |
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-amino-4-oxo-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-7(9(13)14)4-8(12)6-2-1-3-11-5-6/h1-3,5,7H,4,10H2,(H,13,14) |
Clé InChI |
BOOQPWXVCDYIJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CC(C(=O)O)N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)CC(C(=O)O)N |
Synonymes |
nicotinylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)


![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)


![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)



